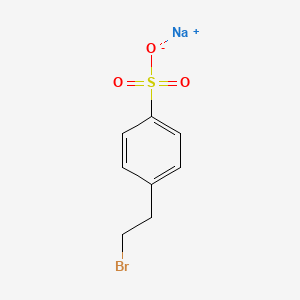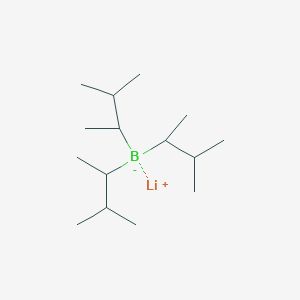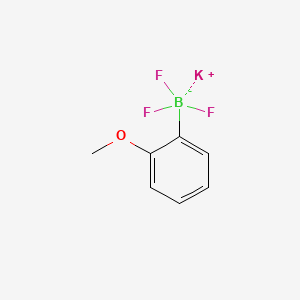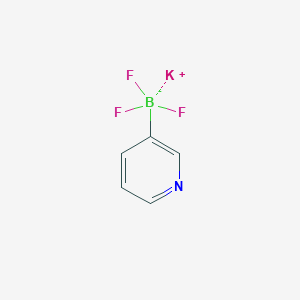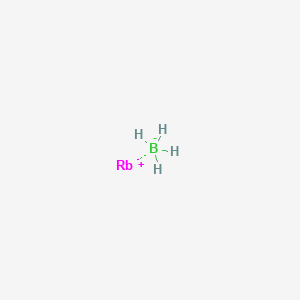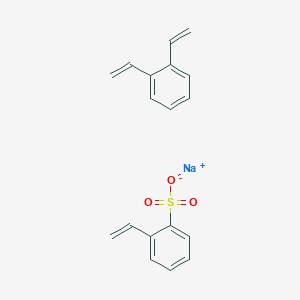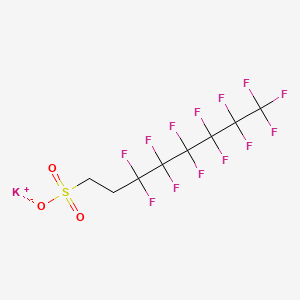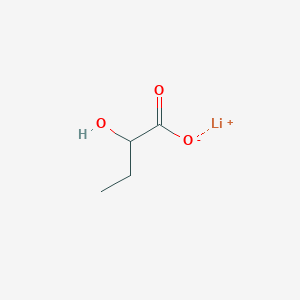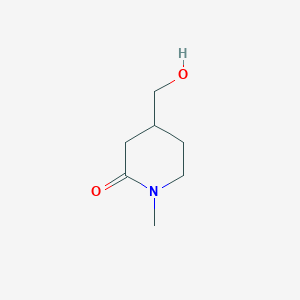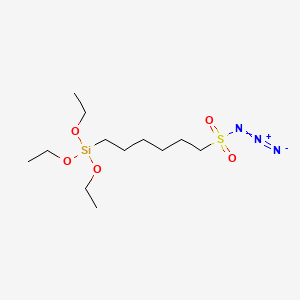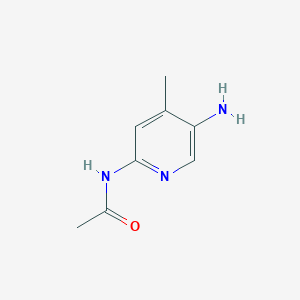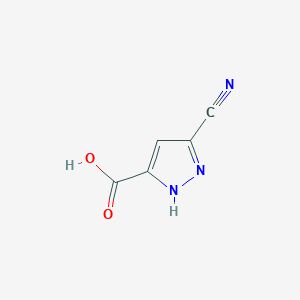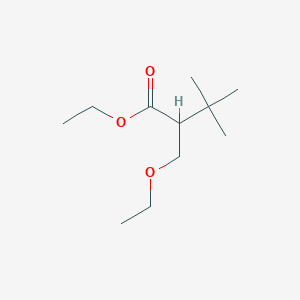![molecular formula C10H9F3O3 B1592871 3-[2-(Trifluoromethoxy)phenyl]propanoic acid CAS No. 914636-53-6](/img/structure/B1592871.png)
3-[2-(Trifluoromethoxy)phenyl]propanoic acid
Descripción general
Descripción
3-[2-(Trifluoromethoxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 914636-53-6 . It has a molecular weight of 234.17 . The IUPAC name for this compound is 3-[2-(trifluoromethoxy)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for 3-[2-(Trifluoromethoxy)phenyl]propanoic acid is1S/C10H9F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of 3-[2-(Trifluoromethoxy)phenyl]propanoic acid is not specified in the sources I found .Aplicaciones Científicas De Investigación
Green Chemistry Innovations
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), is explored for its potential as a renewable building block in the synthesis of polybenzoxazine, a class of thermosetting polymers. PA can enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach could lead to the development of materials with promising thermal and thermo-mechanical properties for various applications, underscoring the importance of renewable resources in materials science (Acerina Trejo-Machin et al., 2017).
Antimicrobial Properties
The antibacterial potency of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus has been evaluated. These compounds show potential as antimicrobial agents, with their effectiveness depending on the position of the substituent. This research highlights the significance of molecular structure on the biological activity of boronic acids, providing insights into their potential use in developing new antibacterial treatments (Agnieszka Adamczyk-Woźniak et al., 2021).
Advances in Organic Synthesis
Research on the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid has led to the development of new methods for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These findings contribute to the broader field of organic synthesis, offering novel pathways for the production of complex organic molecules (A. Y. Soliman et al., 2010).
Photoredox Catalysis for Fluoromethylation
Innovative research in photoredox catalysis has enabled the fluoromethylation of carbon-carbon multiple bonds, highlighting the utility of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in the synthesis of pharmaceuticals and agrochemicals. This approach, leveraging visible-light-induced single-electron-transfer processes, represents a significant advancement in the selective and efficient incorporation of fluoromethyl groups into organic compounds, facilitating the development of new fluorinated molecules with potential applications in various industries (T. Koike & M. Akita, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWALWHGHCTMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640932 | |
| Record name | 3-[2-(Trifluoromethoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethoxy)phenyl]propanoic acid | |
CAS RN |
914636-53-6 | |
| Record name | 3-[2-(Trifluoromethoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



